molecular formula C19H18BrN3OS B2779301 1-[4-(6-bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenylethan-1-one CAS No. 897473-34-6

1-[4-(6-bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenylethan-1-one

Cat. No.: B2779301
CAS No.: 897473-34-6
M. Wt: 416.34
InChI Key: HKWJVBBKHKOTQS-UHFFFAOYSA-N
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Description

1-[4-(6-bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenylethan-1-one is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzothiazoles, which are known for their diverse biological activities. The presence of the piperazine moiety further enhances its pharmacological potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(6-bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenylethan-1-one typically involves multi-step procedures. . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[4-(6-bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenylethan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium azide in DMF (dimethylformamide) or potassium tert-butoxide in DMSO (dimethyl sulfoxide).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a sulfoxide or sulfone derivative, while reduction can produce a dehalogenated product. Substitution reactions can introduce various functional groups, such as azides or alkoxides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, bacterial infections, and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(6-bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenylethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may act as an inhibitor of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-4-(piperazin-1-yl)quinoline
  • 7-Bromo-4-(piperazin-1-yl)quinoline
  • 7-Methoxy-4-(piperazin-1-yl)quinoline
  • 7-chloro-4-piperazin-1-yl-quinoline

Uniqueness

Compared to similar compounds, 1-[4-(6-bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenylethan-1-one stands out due to its unique combination of the benzothiazole and piperazine moieties. This structural feature enhances its biological activity and potential therapeutic applications. Additionally, the presence of the phenylacetyl group further differentiates it from other related compounds, providing distinct pharmacological properties .

Properties

IUPAC Name

1-[4-(6-bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrN3OS/c20-15-6-7-16-17(13-15)25-19(21-16)23-10-8-22(9-11-23)18(24)12-14-4-2-1-3-5-14/h1-7,13H,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKWJVBBKHKOTQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)Br)C(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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